molecular formula C22H28N2O2 B2415532 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine CAS No. 260442-74-8

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2415532
CAS No.: 260442-74-8
M. Wt: 352.478
InChI Key: NTQGGLFFMNFGMS-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical reagent of interest for research and development applications, particularly in the field of medicinal chemistry. This compound features a piperazine core substituted with a 2-methoxyphenyl group and a 4-tert-butylbenzoyl moiety. Piperazine derivatives are frequently investigated as key pharmacophores in the discovery and development of biologically active molecules. For instance, structurally related compounds containing the 4-(2-methoxyphenyl)piperazine group have been explored as high-affinity and selective dopamine D3 receptor ligands for studying neuropsychiatric disorders . Other analogs are known to act on serotonin receptors or exhibit antioxidant properties . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct thorough experimentation to fully characterize the compound's properties, including its solubility, stability, and biological activity. Handle all chemicals with appropriate safety precautions. Refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQGGLFFMNFGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoic acid, 2-methoxyaniline, and piperazine.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol
  • Structural Features : The compound contains a piperazine ring substituted with a tert-butylbenzoyl group and a methoxyphenyl group, which contribute to its biological activity and interaction with various molecular targets.

Organic Synthesis

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine serves as a versatile building block in organic synthesis. It is utilized for the development of new compounds with potential biological activities, allowing researchers to explore various synthetic pathways to create derivatives with enhanced properties.

Biological Studies

The compound's structural characteristics make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological activity suggests potential applications in pharmacology and biochemistry .

Pharmacological Research

Research into the pharmacological properties of this compound has indicated its potential therapeutic applications. Studies are ongoing to evaluate its effectiveness against various diseases, including cancer and neurological disorders. The compound may act on specific enzymes or receptors involved in disease pathways, making it a target for drug development .

Material Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing performance in industrial applications.

Anticancer Activity

A study evaluating related piperazine compounds demonstrated significant anticancer activity against several human cancer cell lines (e.g., MCF7, T47D). The research established a structure-activity relationship (SAR) that highlighted how modifications in the piperazine structure can enhance anticancer properties .

Enzyme Inhibition Studies

Research has shown that derivatives of piperazine compounds can effectively inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition presents potential therapeutic applications for skin disorders and pigmentation issues .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF715
Compound BT47D20
Compound CHCT11610

Table 2: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundTyrosinase12
Similar Derivative 1Tyrosinase8
Similar Derivative 2Tyrosinase15

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine can be compared with similar compounds such as:

    1-(4-Tert-butylbenzoyl)piperazine: Lacks the methoxyphenyl group, leading to different chemical and biological properties.

    4-(2-Methoxyphenyl)piperazine:

    N-Benzoylpiperazine: A simpler analog that lacks both the tert-butyl and methoxy substituents, resulting in distinct properties.

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and potential for diverse applications.

Biological Activity

1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound incorporates both piperidine and piperazine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a methoxyphenyl substituent, which enhance its lipophilicity and biological membrane permeability. Its chemical structure can be represented as follows:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and antidepressant effects .

Interaction with Serotonin Receptors

  • 5-HT1A Receptor : This receptor is involved in the modulation of neurotransmission related to anxiety and depression. The compound exhibits significant binding affinity, suggesting potential antidepressant-like activity.
  • 5-HT7 Receptor : Involvement in circadian rhythms and mood regulation has been noted, making this receptor a target for mood disorder treatments.

Antidepressant-Like Activity

A study synthesized various derivatives of piperazine compounds, including those related to this compound. These derivatives demonstrated notable antidepressant-like effects in animal models, particularly in the tail suspension test, indicating their potential use in treating depression .

Antioxidative Properties

Research evaluating the antioxidative properties of similar piperazine derivatives revealed that they could protect neuronal cells from oxidative stress-induced damage. This suggests that compounds like this compound may also possess neuroprotective qualities .

Case Studies

  • Antidepressant Activity : In vivo studies showed that administration of related piperazine compounds resulted in significant reductions in depressive behavior in mice models at doses as low as 2.5 mg/kg body weight, outperforming traditional antidepressants like imipramine .
  • Neuroprotection : A study involving cell cultures indicated that certain derivatives could effectively reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureAffinity (Ki)Biological Activity
This compoundStructure5-HT1A: < 1 nMAntidepressant-like
1-(4-Tert-butylbenzoyl)-4-(2-chlorophenyl)piperazineStructure5-HT7: 34 nMModerate activity
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazineStructure5-HT1A: < 1 nMStrong antidepressant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine, and what reaction conditions are critical for high yield?

  • Methodology :

  • Step 1 : Start with functionalized piperazine precursors. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution using DCM as a solvent and N,N-diisopropylethylamine as a base .
  • Step 2 : Introduce the tert-butylbenzoyl group via acylation. Benzoyl chloride derivatives react with piperazine intermediates under controlled temperatures (0–25°C) to minimize side reactions .
  • Step 3 : Purify via flash chromatography or crystallization (e.g., using Et₂O) to achieve >95% purity. Yields typically range from 41% to 92%, depending on substituent positions .
    • Critical Conditions :
  • Avoid moisture-sensitive steps; use anhydrous solvents.
  • Optimize stoichiometry (e.g., 1:1 molar ratio of piperazine to acylating agent) .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions. For example, ¹H NMR peaks for aromatic protons appear at δ 7.00–7.32 ppm, while piperazine CH₂ groups resonate at δ 2.47–3.82 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .
  • Melting Point Analysis : Compare experimental values (e.g., 153–190°C for brominated derivatives) with literature to verify consistency .
    • Data Table :
DerivativeMelting Point (°C)Yield (%)Rf Value
4-Bromophenyl190–191410.39
3-Methylphenyl155–156880.41

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence the compound’s biological activity, and what structural modifications have been explored?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Br, NO₂) : Enhance antimicrobial activity (e.g., MIC values of 4–16 µg/mL against S. aureus) but reduce solubility .
  • Methoxy and Tert-Butyl Groups : Improve blood-brain barrier penetration, as seen in dopamine receptor ligands .
  • Fluorine Substituents : Increase metabolic stability; derivatives like 1-(4-fluorobenzyl)piperazine show antiarrhythmic activity (IC₅₀ = 1.2 µM) .
    • Methodological Insight :
  • Use comparative assays (e.g., enzyme inhibition vs. cell viability) to isolate substituent effects.

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Contradiction Analysis :

  • Case Study : Piperazine derivatives with trifluoromethyl groups show conflicting antimicrobial vs. cardiotropic activities .
  • Resolution Strategy :

Assay Standardization : Control variables like pH, incubation time, and cell lines (e.g., H9c2 cardiomyocytes vs. HeLa cells).

Purity Verification : Use HPLC-MS to rule out impurities (>99% purity for in vitro studies) .

Comparative Docking Studies : Compare binding modes to targets like hCA II (PDB: 3KS3) to explain divergent activities .

Q. What computational strategies are effective in predicting the binding affinity of this compound with dopamine receptors?

  • Methodology :

  • Step 1 : Generate 3D structures using PubChem data (InChIKey: VPUAKYMPELBFHE) .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) against D3 receptor models (e.g., PDB: 3PBL). Prioritize piperazine-aryl interactions in the orthosteric pocket .
  • Step 3 : Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
    • Key Finding :
  • The tert-butyl group enhances hydrophobic interactions with Leu300 in D3 receptors, increasing predicted ΔG values by −9.2 kcal/mol .

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